(R)-(-)-1-(1-Naphthyl)ethyl isocyanate

Catalog No.
S574679
CAS No.
42340-98-7
M.F
C13H11NO
M. Wt
197.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-1-(1-Naphthyl)ethyl isocyanate

CAS Number

42340-98-7

Product Name

(R)-(-)-1-(1-Naphthyl)ethyl isocyanate

IUPAC Name

1-[(1R)-1-isocyanatoethyl]naphthalene

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C13H11NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m1/s1

InChI Key

GONOHGQPZFXJOJ-SNVBAGLBSA-N

SMILES

CC(C1=CC=CC2=CC=CC=C21)N=C=O

Synonyms

1-(1-naphthyl)ethyl isocyanate, 1-(1-naphthyl)ethylisocyanate, 1-naphthylethyl isocyanate, 1-NEIC

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N=C=O

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N=C=O

The exact mass of the compound (R)-(-)-1-(1-Naphthyl)ethyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-(-)-1-(1-Naphthyl)ethyl isocyanate (NEIC) is a premier chiral derivatizing agent (CDA) engineered for the indirect chromatographic resolution of enantiomeric amines, alcohols, and thiols [1]. By reacting quantitatively with these functional groups, NEIC forms stable, highly differentiated diastereomeric ureas, carbamates, and thiocarbamates that can be efficiently separated on standard achiral stationary phases via high-performance liquid chromatography (HPLC) or gas chromatography (GC) [2]. The core procurement value of NEIC lies in its extended naphthyl ring system, which provides superior steric bulk and pi-pi interaction capabilities compared to simpler phenyl analogs, thereby maximizing the separation factor and chromatographic resolution between diastereomers. Furthermore, its high optical purity and strong native fluorescence enable trace-level enantiomeric excess (ee) determination in complex biological or synthetic matrices, making it an essential reagent for pharmaceutical quality control and pharmacokinetic profiling[3].

Substituting NEIC with its closest structural analog, 1-phenylethyl isocyanate (PEIC), or relying entirely on direct separation via Chiral Stationary Phases (CSPs) introduces significant analytical and procurement risks [1]. The primary failure mode of PEIC is its reduced steric bulk; the phenyl ring provides insufficient spatial differentiation compared to the rigid naphthyl system of NEIC, frequently resulting in peak overlap and failure to achieve baseline resolution, particularly for challenging enantiomeric alcohols[2]. While CSPs offer an alternative by eliminating the derivatization step, they are highly analyte-specific, expensive to procure, and suffer from limited column lifespans. Procuring NEIC allows laboratories to standardize their chiral analysis workflows by resolving diverse chiral compounds on a single, robust, and cost-effective achiral C18 or normal-phase silica column, thereby avoiding the capital expenditure of maintaining a vast library of specialized chiral columns [3].

Chromatographic Resolution Superiority via Enhanced Steric Bulk

The extended pi-electron system and increased steric bulk of the naphthyl group in NEIC provide significantly greater spatial differentiation between formed diastereomers compared to the phenyl group in PEIC [1]. When derivatizing racemic amines, NEIC consistently yields higher separation factors and baseline resolution, whereas PEIC derivatives often exhibit peak overlap or require extensive mobile phase optimization to achieve comparable separation [2].

Evidence DimensionDiastereomeric resolution factor (Rs) in HPLC
Target Compound DataRs >= 2.0 (baseline separation) for standard amine/alcohol derivatives
Comparator Or Baseline1-Phenylethyl isocyanate (PEIC) (Rs frequently < 1.5 for identical substrates)
Quantified Difference>30% increase in Rs values, enabling baseline resolution without specialized columns
ConditionsReversed-phase or normal-phase HPLC on achiral columns

Higher resolution factors eliminate the need for costly chiral columns and reduce the time spent optimizing complex mobile phase gradients.

Expanded Substrate Scope for Enantiomeric Alcohols

While both NEIC and PEIC are effective for resolving chiral amines, NEIC demonstrates a critical advantage in the derivatization and resolution of enantiomeric alcohols [1]. Literature indicates that NEIC can successfully resolve diastereomeric carbamates formed from chiral alcohols (typically requiring heating at 80 degrees Celsius for complete derivatization), whereas PEIC derivatives of the same alcohols frequently fail to achieve adequate chromatographic separation due to insufficient structural rigidity and differentiation [2].

Evidence DimensionCapability to resolve chiral alcohol diastereomers
Target Compound DataSuccessful baseline resolution (Rs > 1.5) of alcohol-derived carbamates
Comparator Or Baseline1-Phenylethyl isocyanate (PEIC) (Frequent failure to resolve alcohol derivatives, Rs < 1.0)
Quantified DifferenceBinary capability advantage (resolves vs. fails to resolve) for secondary alcohols
ConditionsDerivatization at 80 degrees Celsius followed by HPLC analysis

Procuring NEIC allows a single reagent to be used for both amines and alcohols, consolidating inventory and simplifying analytical protocols.

Trace-Level Detection Sensitivity via Naphthyl Fluorophore

The naphthyl moiety of NEIC serves as a highly efficient built-in fluorophore, enabling ultra-sensitive detection of derivatized analytes in complex matrices such as plasma or urine [1]. With optimal excitation (~275 nm) and emission (~336 nm) wavelengths, NEIC derivatives achieve Limits of Detection (LOD) in the low ng/mL range [2]. This represents a magnitude-level improvement in sensitivity over UV-only detection or derivatization with non-fluorescent or weaker UV-absorbing reagents like PEIC or Mosher's acid chloride [3].

Evidence DimensionLimit of Detection (LOD) in biological matrices
Target Compound DataLow ng/mL range (e.g., 0.15-0.5 ng/mL for specific drug enantiomers via fluorescence)
Comparator Or BaselineUV detection of PEIC or underivatized analytes (Typically in the microgram/mL or high ng/mL range)
Quantified Difference10- to 100-fold improvement in detection sensitivity
ConditionsHPLC with Fluorescence Detection (HPLC-FD)

High sensitivity is mandatory for pharmacokinetic profiling and trace impurity analysis, directly impacting regulatory compliance for chiral APIs.

Assay Fidelity through High Optical Purity

The utility of any chiral derivatizing agent is strictly limited by its own optical purity, as any enantiomeric impurity in the reagent will form artifactual diastereomers that skew the quantitative analysis of the target analyte [1]. Derivatization-grade NEIC is manufactured to an optical purity of >=99.0% ee (enantiomeric excess) . Compared to lower-grade chiral reagents or crude synthetic mixtures, this high specification ensures that the measured enantiomeric ratio of the API is accurate, preventing false-positive results for chiral impurities during quality control[2].

Evidence DimensionReagent enantiomeric excess (ee) and assay error
Target Compound Data>=99.0% ee, contributing <=0.5% error to the final enantiomeric ratio
Comparator Or BaselineStandard chemical grade chiral reagents (<95% ee)
Quantified Difference>4% reduction in artifactual diastereomer formation
ConditionsQuantitative HPLC analysis of chiral APIs

Procurement of strict derivatization-grade NEIC is essential to meet FDA and EMA guidelines for the quantification of chiral impurities in pharmaceuticals.

Enantiomeric Excess (ee) Determination in API Manufacturing

NEIC is the reagent of choice for QA/QC laboratories needing to quantify trace chiral impurities in amine- or alcohol-containing APIs. Its high optical purity prevents artifactual error, allowing manufacturers to use standard achiral HPLC systems to meet strict regulatory thresholds for enantiomeric purity [1].

Pharmacokinetic Profiling of Chiral Drugs in Biological Matrices

Because the naphthyl group acts as a strong fluorophore, NEIC enables the trace-level quantification (low ng/mL) of drug enantiomers and their metabolites in complex matrices like plasma or urine during clinical trials, far outperforming UV-dependent reagents [2].

Standardization of Chiral Analysis Workflows

For core analytical facilities handling a diverse array of chiral compounds, NEIC provides a universal derivatization approach. It resolves both amines and difficult alcohols, eliminating the need to procure and maintain a costly, highly specific inventory of Chiral Stationary Phases (CSPs)[3].

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (90.7%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (11.63%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

42340-98-7

Dates

Last modified: 08-15-2023

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